molecular formula C8H5N3O4 B3218702 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 1190311-46-6

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B3218702
CAS No.: 1190311-46-6
M. Wt: 207.14 g/mol
InChI Key: CMBNUIXGRASMAR-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry. It belongs to the pyrrolopyridine family, scaffolds known for their structural resemblance to purine nucleotides, which makes them versatile intermediates in drug discovery . The carboxylic acid moiety on the pyridine ring and the nitro group on the pyrrole ring provide two distinct handles for synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Pyrrolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature. A primary research application for this chemical class is in the development of novel antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . Furthermore, related pyrrolopyridine isomers have been extensively investigated as potent inhibitors of cellular kinases, such as Adaptor Associated Kinase 1 (AAK1), presenting a promising strategy for developing broad-spectrum antiviral therapeutics against viruses like Dengue and Ebola . The core pyrrolo[3,2-b]pyridine structure also serves as a key scaffold in other therapeutic areas, including antidiabetic and antitumor research . Researchers value this compound as a sophisticated building block. The carboxylic acid group is amenable to coupling reactions to form amides or esters, while the nitro group can be reduced to an amine for further functionalization or serve as an electron-withdrawing group to influence the electronic properties of the core . When handling, refer to the associated Safety Data Sheet (SDS). Standard laboratory precautions should be followed, including the use of personal protective equipment and operating in a well-ventilated fume hood.

Properties

IUPAC Name

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)5-2-1-4-7(10-5)6(3-9-4)11(14)15/h1-3,9H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBNUIXGRASMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223923
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-46-6
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic synthesis. One common approach is the nitration of a pyrrolo[3,2-b]pyridine precursor, followed by carboxylation. The nitration can be achieved using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position. Subsequent carboxylation can be performed using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at position 3 undergoes catalytic hydrogenation or chemical reduction to form primary amines, enabling downstream functionalization.

Reagents/Conditions Products Yield Key Findings
H₂/Pd-C (10% wt), EtOH, RT3-Amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid85–92%Reduction proceeds selectively without affecting the carboxylic acid group.
Fe/HCl, H₂O, reflux 3-Amino derivative70%Cost-effective but less selective compared to catalytic hydrogenation .

Nucleophilic Substitution at Carboxylic Acid

The carboxylic acid group participates in esterification and amidation reactions, expanding its utility in prodrug design or bioconjugation.

Reagents/Conditions Products Yield Key Findings
SOCl₂, MeOHMethyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate88%Esterification enhances lipophilicity for cellular uptake studies.
EDCI/HOBt, R-NH₂ (amines)Amide derivatives (e.g., R = benzyl, aryl)65–78%Amides show improved FGFR inhibitory activity in structure-activity studies.

Suzuki-Miyaura Coupling

The electron-deficient pyrrolopyridine core facilitates cross-coupling at position 2 or 4, depending on directing effects.

Reagents/Conditions Products Yield Key Findings
Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂ 5-Carboxylic acid-3-nitro-2-aryl-pyrrolo[3,2-b]pyridines45–60%Coupling with 3,4-dimethoxyphenylboronic acid enhances FGFR1 inhibition (IC₅₀ = 190 nM) .

Electrophilic Aromatic Substitution

The nitro group deactivates the ring but directs electrophiles to specific positions.

Reagents/Conditions Products Yield Key Findings
Br₂, FeBr₃, DCM4-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid55%Bromination at position 4 enables further functionalization via cross-coupling.
HNO₃/H₂SO₄ (fuming) 3,6-Dinitro derivative (minor product)20%Limited utility due to competing ring decomposition .

Condensation Reactions

The carboxylic acid reacts with aldehydes or amines to form hydrazides or Schiff bases.

Reagents/Conditions Products Yield Key Findings
RCHO, KOH, MeOH Hydrazone derivatives60–75%Hydrazones exhibit enhanced solubility for pharmacokinetic profiling .
NH₂OH·HCl, DCCHydroxamic acid derivative68%Hydroxamic acids act as potent HDAC inhibitors in cancer cell lines.

Ring Functionalization via Mannich Reaction

The pyrrole nitrogen participates in Mannich reactions to introduce aminoalkyl groups.

Reagents/Conditions Products Yield Key Findings
Formaldehyde, piperidine, EtOHN-Mannich base derivatives50–65%Derivatives show improved blood-brain barrier permeability in neuro-oncology models.

Key Mechanistic Insights

  • Nitro Group Effects : The electron-withdrawing nitro group at position 3 deactivates the ring toward electrophilic substitution but stabilizes intermediates in cross-coupling reactions .

  • Carboxylic Acid Reactivity : The acidity (pKa ≈ 3.1) enables selective deprotonation for nucleophilic substitutions or metal-coordinated reactions.

  • Regioselectivity : Suzuki couplings occur preferentially at position 2 due to steric and electronic factors, as confirmed by X-ray crystallography .

This compound’s versatility in medicinal chemistry is underscored by its role in synthesizing FGFR inhibitors, kinase modulators, and anticancer agents, with ongoing research optimizing its reactivity for targeted therapies .

Scientific Research Applications

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, such as kinases. The nitro group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt key signaling pathways in cells, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s pyrrolo[3,2-b]pyridine core distinguishes it from other fused heterocycles (Table 1):

Compound Core Structure Key Substituents Notable Properties/Activities Reference
3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-COOH Pyrrolo[3,2-b]pyridine -NO₂ (C3), -COOH (C5) Potential pharmacophore
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-COOH Pyrrolo[2,3-c]pyridine -Cl (C5), -COOH (C3) Intermediate for drug synthesis
3-Nitro-thieno[2,3-b]pyridine-5-COOH Thieno[2,3-b]pyridine -NO₂ (C3), -COOH (C5), -Cl (C2) Antitumor activity (IGROV1 cells)
4-Aminopyrazolo[3,4-b]pyridine-5-COOEt Pyrazolo[3,4-b]pyridine -NH₂ (C4), -COOEt (C5) A1 adenosine receptor inhibition

Key Observations :

  • Electronic Effects: The pyrrolo[3,2-b]pyridine core has two nitrogen atoms, enhancing aromaticity and hydrogen-bonding capacity compared to sulfur-containing thienopyridines .

Substituent Position and Functional Group Impact

Carboxylic Acid Position
  • Position 5 (Target) : The COOH group at C5 in the target compound may enhance solubility and metal chelation. In contrast, pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (COOH at C2) are intermediates for kinase inhibitors .
  • Position 6 : 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid lacks the nitro group but shares a similar core; positional differences alter dipole moments and binding interactions .
Nitro Group vs. Other Substituents
  • Nitro (Target): The strong electron-withdrawing -NO₂ group at C3 increases the acidity of the C5-COOH (predicted pKa ~2-3) and may stabilize negative charges in intermediates .
  • Chloro/Methoxy : 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1203498-99-0) uses -Cl as a leaving group, enabling nucleophilic substitutions absent in the nitro derivative .

Biological Activity

3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound characterized by its unique pyrrolo[3,2-b]pyridine core structure. This compound features a nitro group at the 3-position and a carboxylic acid group at the 5-position, making it a subject of interest in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly kinases. The nitro group can engage in hydrogen bonding and electrostatic interactions with enzyme active sites, inhibiting their activity. This inhibition can disrupt critical signaling pathways in cells, leading to reduced cell proliferation or induced apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been explored for its potential as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrrolo[3,2-b]pyridine compounds can exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor. Kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to cancer. The ability of this compound to inhibit kinase activity makes it a valuable candidate for further drug development.

Other Biological Activities

In addition to its anticancer properties, this compound has potential applications in treating diseases related to the nervous and immune systems. Its structural analogs have demonstrated antidiabetic and antiviral activities, indicating a broad spectrum of pharmacological properties that warrant further investigation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in ovarian and breast cancer cells
Kinase InhibitionPotential inhibitor of key kinases
AntiviralActivity against respiratory syncytial virus (RSV)
AntidiabeticInvestigated for potential effects on glucose metabolism

Case Study: Anticancer Activity

In a study by Kalai et al., derivatives of pyrrolo[3,2-b]pyridine were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The findings indicated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cell lines. This suggests that modifications to the molecular structure can enhance selectivity towards cancerous cells while minimizing harm to healthy tissues .

Table 2: Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
5-nitro-1H-pyrrolo[2,3-b]pyridineSimilar heterocycleAntimycobacterial
3-amino-1H-pyrrolo[3,2-b]pyridineReduced formEnhanced solubility
5-chloro-1H-pyrrolo[2,3-b]pyridineChlorinated variantVaried biological activities

The unique substitution pattern of this compound imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrrolopyridine core. Key steps include:

  • Iodination : Using reagents like N-iodosuccinimide (NIS) to introduce halogens at specific positions .
  • Protection/Deprotection : Employing groups like tosyl (Ts) to stabilize intermediates during coupling reactions .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst to introduce aromatic substituents .
  • Nitration : Controlled nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate .
  • Hydrolysis : Converting ester intermediates (e.g., methyl or ethyl esters) to the carboxylic acid using KOH/EtOH .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and monitor reaction progress (e.g., distinguishing nitro group placement) .
  • HPLC : Assess purity (>98% by reverse-phase HPLC with UV detection) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray Crystallography : Resolve ambiguous structural features, such as nitro group orientation, using single-crystal data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 1-, 2-, or 6-positions via halogenation or cross-coupling to evaluate electronic/steric effects .
  • Bioisosteric Replacement : Substitute the nitro group with cyano, trifluoromethyl, or sulfonamide groups to modulate reactivity and binding .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with biological targets (e.g., kinases) and validate with in vitro assays .
  • Data Integration : Compare activity profiles across analogs using dose-response curves (IC₅₀ values) and selectivity panels .

Q. How should researchers address contradictions in reported synthetic yields or analytical data?

  • Methodological Answer :

  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF), temperatures, and catalyst loadings to resolve yield disparities .
  • Analytical Cross-Validation : Confirm purity discrepancies via orthogonal methods (e.g., NMR vs. HPLC) and quantify impurities using LC-MS .
  • Crystallization Conditions : Reproduce X-ray data under varying conditions (e.g., solvent polarity) to rule out polymorphic effects .
  • Batch Analysis : Compare results across multiple synthetic batches to identify systematic errors (e.g., reagent degradation) .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Prepare sodium or potassium salts of the carboxylic acid to enhance aqueous solubility .
  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or tert-butyl esters) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for parenteral administration .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) while monitoring partition coefficients via shake-flask or computational methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Reactant of Route 2
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3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

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